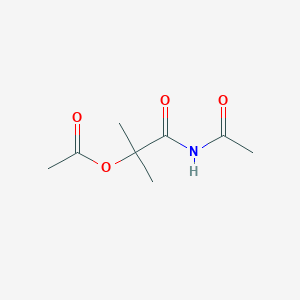
Melilotic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Melilotic anhydride, also known as mellitic anhydride, is an organic compound with the formula C₁₂O₉. It is the anhydride of mellitic acid and is classified as an oxocarbon, containing only carbon and oxygen atoms. This compound is one of the few stable oxocarbons, alongside carbon dioxide, carbon monoxide, and carbon suboxide .
Vorbereitungsmethoden
Melilotic anhydride can be synthesized through the dehydration of mellitic acid. The process involves heating mellitic acid, which leads to the loss of water molecules and the formation of this compound. This compound was first obtained by Justus Liebig and Friedrich Wöhler in 1830 during their study of the mineral mellite .
Analyse Chemischer Reaktionen
Melilotic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form mellitic acid.
Reduction: Can be reduced to mellitic acid using reducing agents.
Substitution: Reacts with nucleophiles to form substituted products.
Common reagents used in these reactions include water for hydrolysis and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are mellitic acid and its derivatives .
Wissenschaftliche Forschungsanwendungen
Melilotic anhydride has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of high-performance materials and polymers.
Wirkmechanismus
The mechanism of action of melilotic anhydride involves nucleophilic attack on the carbonyl groups, leading to the formation of various reaction intermediates. The compound’s reactivity is influenced by the presence of multiple carbonyl groups, which makes it susceptible to nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Melilotic anhydride can be compared with other oxocarbons such as:
Carbon dioxide (CO₂): A simple oxocarbon with two oxygen atoms.
Carbon monoxide (CO): Contains one oxygen atom and is a common industrial gas.
Carbon suboxide (C₃O₂): An oxocarbon with three carbon atoms and two oxygen atoms.
This compound is unique due to its aromatic structure and the presence of multiple carbonyl groups, which confer distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
63938-14-7 |
|---|---|
Molekularformel |
C18H14O5 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
[(E)-3-(2-hydroxyphenyl)prop-2-enoyl] (E)-3-(2-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H14O5/c19-15-7-3-1-5-13(15)9-11-17(21)23-18(22)12-10-14-6-2-4-8-16(14)20/h1-12,19-20H/b11-9+,12-10+ |
InChI-Schlüssel |
RRNUBUJUSVRJSQ-WGDLNXRISA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)OC(=O)/C=C/C2=CC=CC=C2O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC(=O)OC(=O)C=CC2=CC=CC=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14503725.png)
![7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane](/img/structure/B14503731.png)
![1-[4-(4-Chlorobutoxy)-3,5-dimethylphenyl]-3,3-diphenylpropan-1-one](/img/structure/B14503733.png)

![({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene](/img/structure/B14503746.png)
![Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14503748.png)


![Phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate](/img/structure/B14503769.png)



